4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine
Overview
Description
4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Mechanism of Action
Mode of Action
The exact mode of action of “4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine” is currently unknown due to the lack of specific studies on this compound . Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Pyrimidine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves the reaction of 4-methylpyrimidine with 3-nitropyridine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-methyl-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitropyridine: A related compound with similar structural features but lacking the sulfanyl group.
2-thiopyrimidine: Contains a thiol group at the 2-position of the pyrimidine ring.
Uniqueness
4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c1-7-4-6-12-10(13-7)17-9-8(14(15)16)3-2-5-11-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBFIZQNLPGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224121 | |
Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73768-44-2 | |
Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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